molecular formula C16H18F4N4O2S B10892177 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10892177
M. Wt: 406.4 g/mol
InChI Key: BDPCXOKUIDJKJV-UHFFFAOYSA-N
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Description

1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound characterized by the presence of multiple fluorine atoms, a pyrazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated structure can impart desirable properties such as increased thermal stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The difluoromethyl and sulfonyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine stands out due to its combination of a piperazine ring with a difluoromethylated pyrazole and benzyl groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H18F4N4O2S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(2,3-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C16H18F4N4O2S/c1-11-14(9-21-24(11)16(19)20)27(25,26)23-7-5-22(6-8-23)10-12-3-2-4-13(17)15(12)18/h2-4,9,16H,5-8,10H2,1H3

InChI Key

BDPCXOKUIDJKJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)F)F

Origin of Product

United States

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